Officinalisinin I

CAS No.: 57944-18-0

Cat. No.: VC3709811

Molecular Formula: C45H76O19

Molecular Weight: 921.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57944-18-0 |

|---|---|

| Molecular Formula | C45H76O19 |

| Molecular Weight | 921.1 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19?,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45+/m0/s1 |

| Standard InChI Key | SORUXVRKWOHYEO-GFLMTWJHSA-N |

| Isomeric SMILES | C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CCC(C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

| SMILES | CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Introduction

Chemical Properties and Structure

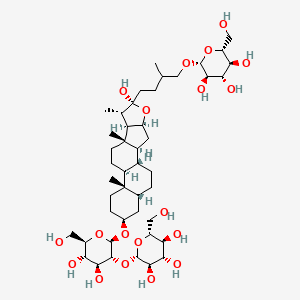

Officinalisinin I possesses a complex chemical structure characteristic of steroidal saponins, with multiple hydroxyl groups and glycosidic linkages. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 57944-18-0 |

| Molecular Formula | C₄₅H₇₆O₁₉ |

| Molecular Weight | 921.073 g/mol |

| Exact Mass | 920.498108 |

| LogP | 0.34 |

The compound features a steroidal core structure with attached sugar moieties that contribute to its glycoside classification . Its SMILES notation (OC[C@H]1OC@@HC@@HO[C@@H]1OC@HC@HO) indicates its stereochemical complexity and functional group arrangement . The structural characteristics of Officinalisinin I have been elucidated through advanced analytical techniques including ultra-performance liquid chromatography (UPLC) and hybrid quadrupole time-of-flight mass spectrometry .

Physical Properties

The physical properties of Officinalisinin I are important for its handling, storage, and potential applications in research settings. The following table presents its documented physical characteristics:

| Physical Property | Value |

|---|---|

| Physical Description | Powder |

| Melting Point | 162-168 °C |

| Boiling Point | 1033.6±65.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| Flash Point | 578.9±34.3 °C |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

These physical properties indicate that Officinalisinin I is a stable compound under standard laboratory conditions, with high boiling and flash points suggesting minimal volatility and thermal hazard concerns . The compound's density is higher than water, which is typical for complex organic molecules with multiple oxygen-containing functional groups .

Source and Isolation

Officinalisinin I is naturally derived from the rhizomes of Anemarrhena asphodeloides Bunge, a plant species that has been used in traditional medicine systems. The compound is isolated through extraction and purification procedures that separate it from other constituents present in the plant material .

The isolation process typically involves specialized extraction techniques followed by chromatographic separation methods to obtain the pure compound. Yang Zhao et al. have documented the characterization and identification of steroidal saponins, including Officinalisinin I, from the rhizomes of Anemarrhena asphodeloides using ultra-performance liquid chromatography and hybrid quadrupole time-of-flight mass spectrometry, as published in the International Journal of Mass Spectrometry (2013) .

| Solvent | Solubility |

|---|---|

| DMSO | 100 mg/mL (108.57 mM; requires ultrasonic treatment) |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Water | Limited solubility |

For optimal handling and preservation of Officinalisinin I, specific storage recommendations have been established. When stored at -80°C, the compound should be used within 6 months, while storage at -20°C limits its stability to approximately 1 month . To enhance solubility during solution preparation, heating the sample to 37°C followed by ultrasonic bath treatment is recommended .

When preparing stock solutions, it is advisable to select appropriate solvents based on the compound's solubility profile and to store the prepared solutions in separate aliquots to prevent degradation from repeated freeze-thaw cycles .

Analytical Methods

The analytical characterization of Officinalisinin I has been documented using sophisticated instrumental techniques. Ultra-performance liquid chromatography (UPLC) coupled with hybrid quadrupole time-of-flight mass spectrometry has been employed for structure elucidation and identification of steroidal saponins including Officinalisinin I .

These analytical approaches provide detailed information about the compound's molecular structure, stereochemistry, and purity. For research applications, the commercially available Officinalisinin I samples are reported to have purity levels exceeding 98%, as determined by analytical quality control procedures .

Sample solutions for research are typically provided at standardized concentrations (e.g., 10 mM in 25 μL aliquots), facilitating precise experimental applications . The availability of analytical standards for Officinalisinin I enables researchers to conduct quantitative analyses and structure-activity relationship studies involving this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume